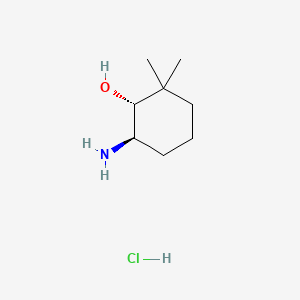
rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexane ring. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of chemical reactions, such as nucleophilic substitution and reduction.
Chirality Induction: The chiral centers are established using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Wissenschaftliche Forschungsanwendungen
rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
rac-(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol hydrochloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
(1R,6R)-6-amino-2,2-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-3-4-6(9)7(8)10;/h6-7,10H,3-5,9H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI-Schlüssel |
QJYAWVAFGHFYDL-HHQFNNIRSA-N |
Isomerische SMILES |
CC1(CCC[C@H]([C@@H]1O)N)C.Cl |
Kanonische SMILES |
CC1(CCCC(C1O)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)
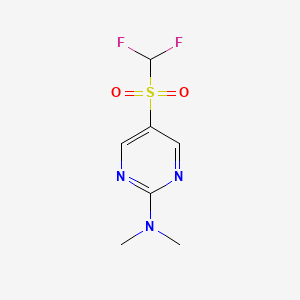
![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)
![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)
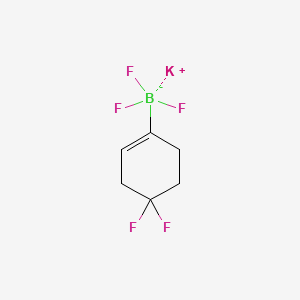
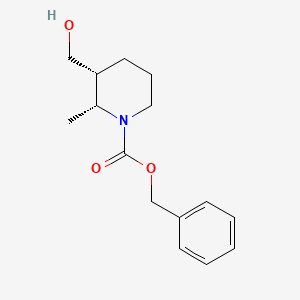
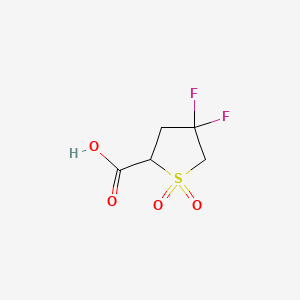

![2-Azaspiro[3.5]nonan-5-ol](/img/structure/B13469037.png)



